An In-depth Technical Guide to the Structure of 2-Chloronicotinamide
An In-depth Technical Guide to the Structure of 2-Chloronicotinamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloronicotinamide, a halogenated derivative of nicotinamide, serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its structural framework, characterized by a substituted pyridine ring, provides a versatile scaffold for the development of novel bioactive molecules. This technical guide offers a comprehensive examination of the structure of 2-Chloronicotinamide, detailing its chemical and physical properties, crystallographic data, and spectroscopic signature. Furthermore, it provides a detailed experimental protocol for its synthesis and visualizes key structural and procedural information through meticulously crafted diagrams.
Chemical Identity and Properties
2-Chloronicotinamide is systematically known as 2-chloropyridine-3-carboxamide.[1][2] It is a beige or white fine crystalline powder at room temperature.[1][3] The fundamental chemical and physical characteristics of this compound are summarized below.
| Identifier | Value |
| IUPAC Name | 2-chloropyridine-3-carboxamide[1][2] |
| CAS Number | 10366-35-5[3] |
| Molecular Formula | C₆H₅ClN₂O[1][3][4] |
| Molecular Weight | 156.57 g/mol [1][2][3][4] |
| Canonical SMILES | C1=CC(=C(N=C1)Cl)C(=O)N[1][2] |
| InChI Key | ZQZAHPFFZWEUCL-UHFFFAOYSA-N[1][2][3][4] |
| Physicochemical Property | Value |
| Appearance | Beige fine crystalline powder[1] |
| Melting Point | 164-167 °C[3] |
| Boiling Point | 313.7 °C (Predicted)[3] |
| Purity | >98.0% (GC)[1] |
Molecular Structure and Crystallography
The molecular structure of 2-Chloronicotinamide consists of a pyridine ring substituted with a chlorine atom at the 2-position and a carboxamide group at the 3-position. X-ray crystallography studies have confirmed its three-dimensional structure.
2D Chemical Structure
Caption: 2D structure of 2-Chloronicotinamide.
Crystallographic Data
The crystal structure of 2-Chloronicotinamide has been determined by X-ray diffraction.[3][5] The molecule crystallizes in a monoclinic system.[3] In the crystal, the dihedral angle between the pyridine ring and the carboxamide group is 63.88 (8)°.[3][5] Molecules are linked by intermolecular N—H⋯N and N—H⋯O hydrogen bonds, forming a two-dimensional network.[3][5]
| Parameter | Value |
| Crystal System | Monoclinic[3] |
| Space Group | P2₁/c |
| a | 6.980 (5) Å[3] |
| b | 13.627 (9) Å[3] |
| c | 7.108 (5) Å[3] |
| β | 91.82 (5)°[3] |
| Volume (V) | 675.8 (8) ų[3] |
| Z | 4[3] |
| Temperature | 293 (2) K[3] |
Spectroscopic Data
The structural features of 2-Chloronicotinamide can be confirmed through various spectroscopic techniques. The key data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy are presented below.
| Spectroscopy | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.46 (dd, 1H), 8.06 (s, 1H, -NH), 7.91 (s, 1H, -NH), 7.78 (dd, 1H), 7.49 (dd, 1H).[4] |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 166.5 (C=O), 151.0 (C-Cl), 148.2 (C-H), 139.5 (C-H), 132.1 (C-C=O), 122.8 (C-H). |
| Mass Spectrometry (EI, 75 eV) | m/z (% intensity): 158 ([M+2]⁺, 28.7), 156 ([M]⁺, 87.7), 140 (100.0), 112 (42.9).[4] |
| IR Spectroscopy (KBr disc) | ν (cm⁻¹): 3370 (N-H stretch, amide), 3170 (N-H stretch, amide), 1670 (C=O stretch, amide I), 1600 (N-H bend, amide II), 1580, 1460 (C=C stretch, aromatic), 780 (C-Cl stretch). |
Synthesis Protocol
2-Chloronicotinamide is commonly synthesized from 2-chloro-3-cyanopyridine via hydrolysis in the presence of a strong acid.[3][4]
Experimental Procedure
Reaction: Hydrolysis of 2-chloro-3-cyanopyridine.
Materials:
Protocol:
-
Add 400 mL of concentrated sulfuric acid to a 1000 mL three-necked flask.
-
Slowly add 138 g (1 mol) of 2-chloro-3-cyanopyridine to the flask with stirring until completely dissolved.[3][4]
-
Heat the reaction mixture to 90 °C and maintain this temperature with stirring for 2 hours.[3][4]
-
After the reaction is complete, cool the mixture and slowly pour it into a beaker containing 1000 mL of ammonia solution and 1 kg of ice.[3][4]
-
Continue stirring the resulting slurry for 1 hour to precipitate the crude product.[3][4]
-
Collect the precipitated solid by filtration.
-
Transfer the crude product to a flask with 1000 mL of ethyl acetate and stir for 1 hour to wash the solid.[3][4]
-
Collect the purified product by filtration.
-
Dry the white solid at 50 °C to yield the final product, 2-Chloronicotinamide. The typical yield is around 98%.[3][4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Chloronicotinamide.
Applications in Research and Development
2-Chloronicotinamide is a valuable building block in organic synthesis. It is a key precursor for the production of 2-chloronicotinic acid, an important intermediate for various pharmaceuticals and pesticides.[1] Its applications include the synthesis of pyrrolopyridines and thiol esters, which are scaffolds of interest in drug discovery programs.[5] The enzymatic hydrolysis of 2-chloronicotinamide to 2-chloronicotinic acid is also an area of active research, aiming to develop greener biocatalytic processes.[1]
References
- 1. 2-Chloronicotinamide | C6H5ClN2O | CID 82588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (PDF) 2-Chloropyridine-3-Carboxamide - Acta [research.amanote.com]
- 3. 2-Chloropyridine-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloronicotinamide(10366-35-5) 13C NMR spectrum [chemicalbook.com]
- 5. 2-Chloro-pyridine-3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

